N-Boc-piperazine-d4
Description
Significance of the Piperazine (B1678402) Scaffold in Organic Synthesis and Chemical Biology
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netcymitquimica.com This designation is attributed to its frequent appearance in a wide array of biologically active compounds across various therapeutic areas. The unique physicochemical properties of the piperazine moiety, such as its solubility, basicity, chemical reactivity, and conformational flexibility, make it a highly versatile component in drug design. nih.gov
The presence of two nitrogen atoms allows for the modulation of a compound's pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov These nitrogen atoms can be functionalized to introduce different substituents, thereby fine-tuning the molecule's interaction with biological targets and improving properties like water solubility and bioavailability. cymitquimica.com Consequently, the piperazine scaffold is a core structural element in numerous approved drugs, including those with:
Anticancer activity
Antibacterial and antifungal properties cymitquimica.com
Antipsychotic and antidepressant effects nih.gov
Antihistaminic activity enamine.net
The adaptability of the piperazine ring enables medicinal chemists to construct diverse molecular architectures with a broad spectrum of biological activities.
Principles and Advantages of Deuterium (B1214612) Labeling in Mechanistic and Analytical Studies
Deuterium labeling, the substitution of hydrogen atoms (¹H) with their stable, heavier isotope deuterium (²H or D), is a powerful technique with significant applications in both mechanistic and analytical chemistry. picayuneitem.com While chemically similar to hydrogen, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis for the kinetic isotope effect (KIE). nih.gov
Key Principles and Advantages:
| Principle/Advantage | Description |
| Kinetic Isotope Effect (KIE) | The KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov A significant primary KIE (where the C-H/C-D bond is broken in the rate-determining step) can provide valuable insights into reaction mechanisms. benthamdirect.com |
| Mechanistic Elucidation | By observing the KIE, chemists can determine whether a C-H bond is cleaved during the rate-limiting step of a reaction, helping to elucidate the reaction pathway. researchgate.net |
| Internal Standards in Analytical Chemistry | Deuterium-labeled compounds are widely used as internal standards in analytical techniques, particularly mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). cymitquimica.comnih.gov |
| Accurate Quantification | Because deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification of the analyte. cymitquimica.com |
| Improved Metabolic Stability | The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, a common pathway for drug metabolism by cytochrome P450 enzymes. wikipedia.org This can lead to improved pharmacokinetic profiles of drug candidates. |
| Tracing Metabolic Pathways | The unique mass of deuterium allows researchers to track the metabolic fate of a drug or compound within a biological system. enamine.net |
Role of the N-Boc Protecting Group in Piperazine Chemistry for Selective Functionalization
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. nih.gov In the context of piperazine chemistry, the N-Boc group plays a crucial role in enabling the selective functionalization of the piperazine ring. Piperazine has two reactive secondary amine groups, and direct reactions often lead to a mixture of mono- and di-substituted products, which can be difficult to separate and result in low yields of the desired compound. picayuneitem.commedchemexpress.com
By protecting one of the nitrogen atoms with a Boc group, the reactivity of that nitrogen is temporarily masked. benthamdirect.com This allows for selective reactions to be carried out at the unprotected nitrogen atom or at the carbon atoms of the piperazine ring. nih.gov The N-Boc group is stable under a variety of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. cymitquimica.com This stability allows for a wide range of chemical transformations to be performed on the unprotected part of the molecule without affecting the Boc group.
Advantages of the N-Boc Protecting Group in Piperazine Chemistry:
| Advantage | Description |
| Selective Monofunctionalization | The primary role of the N-Boc group is to allow for the selective modification of the second nitrogen atom in the piperazine ring. This is essential for the controlled synthesis of unsymmetrically substituted piperazine derivatives. picayuneitem.com |
| Directing Group for C-H Functionalization | The Boc group can act as a directing group for the lithiation of the adjacent α-carbon atoms, enabling the introduction of various substituents at these positions. nih.govcolab.ws |
| Ease of Removal | A key advantage of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). enamine.netwikipedia.org This deprotection step regenerates the free amine, which can then be used in subsequent reactions. |
| Versatility in Multi-step Synthesis | The stability of the Boc group to a range of reagents, combined with its straightforward removal, makes it an ideal protecting group for complex, multi-step synthetic sequences. researchgate.net |
The use of N-Boc-piperazine as a starting material provides a reliable and efficient route to a vast array of piperazine derivatives with well-defined structures, which is critical for the development of new pharmaceuticals and other biologically active molecules. medchemexpress.com
Contextualization of N-Boc-piperazine-d4 within Deuterated Compound Libraries
This compound is a valuable building block for the construction of deuterated compound libraries. cymitquimica.com These libraries are collections of structurally related compounds that have been isotopically labeled with deuterium at specific positions. nih.gov The systematic synthesis and screening of such libraries have become an important strategy in modern drug discovery. nih.gov
The rationale behind creating deuterated compound libraries is to explore the potential therapeutic benefits of the kinetic isotope effect. By replacing hydrogen with deuterium at sites of metabolic vulnerability in a drug molecule, it is often possible to slow down its metabolism. researchgate.net This can lead to several advantageous outcomes, including:
Improved pharmacokinetic profiles nih.gov
Increased drug exposure
Reduced formation of potentially toxic metabolites
Lower required dosages and less frequent administration enamine.net
This compound serves as a key starting material for incorporating a deuterated piperazine moiety into a wide range of molecules. medchemexpress.com The presence of the N-Boc protecting group allows for the controlled and selective attachment of the deuterated piperazine scaffold to other molecular fragments. nih.gov Following this, the Boc group can be removed to allow for further functionalization at the newly deprotected nitrogen, or the final compound can be directly generated.
The availability of deuterated building blocks like this compound is crucial for the efficient and systematic synthesis of these specialized compound libraries. picayuneitem.com It enables medicinal chemists to rapidly generate a series of deuterated analogues of a lead compound for structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) studies. This approach accelerates the drug discovery process by providing a more direct route to compounds with enhanced therapeutic potential. benthamdirect.comcolab.ws
Properties
CAS No. |
1126621-87-1 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
190.279 |
IUPAC Name |
tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2 |
InChI Key |
CWXPZXBSDSIRCS-CQOLUAMGSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Synonyms |
1-(tert-Butoxycarbonyl)piperazine-d4; 1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4; tert-Butyl 1-Piperazinecarboxylate-d4; 1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4; 1-Piperazinecarboxylic Acid tert-Butyl Ester-d4; 1-Piperazine-3,3,5,5- |
Origin of Product |
United States |
Synthetic Methodologies for N Boc Piperazine D4 and Deuterium Incorporation
Strategies for Deuterium (B1214612) Labeling within the Piperazine (B1678402) Ring System
The introduction of deuterium into the piperazine core can be achieved through two primary approaches: direct deuteration of a pre-formed piperazine ring or by constructing the ring using deuterated precursors. The choice of method often depends on the desired level and position of deuterium incorporation, as well as the availability of starting materials.
Direct Deuteration Approaches and Methodological Considerations
Direct deuteration methods involve the exchange of hydrogen atoms for deuterium on an existing N-Boc-piperazine molecule. These techniques offer a straightforward route to the deuterated compound, though they may present challenges in achieving high levels of isotopic enrichment and regioselectivity.
One common approach is catalytic deuterium gas exchange . This method utilizes a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of deuterium gas (D₂). The N-Boc-piperazine is dissolved in a suitable solvent, and the mixture is subjected to a D₂ atmosphere. The catalyst facilitates the heterolytic activation of the C-H bonds, allowing for hydrogen-deuterium exchange to occur. While effective for introducing deuterium, this method may require harsh conditions and can sometimes lead to side reactions if not carefully controlled.
Another direct method is post-synthetic isotopic exchange . This involves exposing N-Boc-piperazine to a deuterium source, such as deuterated water (D₂O), often under acidic or basic conditions. For instance, treatment with DCl in D₂O or NaOD in D₂O can facilitate H/D exchange at the carbon atoms adjacent to the nitrogen atoms. However, these conditions must be carefully optimized to avoid potential hydrolysis of the Boc protecting group.
A summary of direct deuteration considerations is presented below:
| Deuteration Method | Key Considerations | Potential Outcome |
| Catalytic D₂ Gas Exchange | Catalyst choice (e.g., Pd/C, PtO₂), D₂ pressure, temperature, reaction time | High deuterium incorporation, potential for side reactions |
| Post-Synthetic Isotopic Exchange | Deuterium source (e.g., D₂O), catalyst (acid or base), temperature | Moderate to high deuterium incorporation, risk of Boc-deprotection |
Synthesis via Deuterated Precursors
Building the N-Boc-piperazine-d4 molecule from smaller, already deuterated fragments is often a more controlled and efficient strategy for achieving high isotopic purity. This bottom-up approach ensures that the deuterium atoms are precisely located within the final structure.
A key deuterated precursor for this method is deuterated ammonia (B1221849) (ND₃) . In the synthesis of N-Boc-piperazine from diethanolamine (B148213) (discussed in section 2.2.2.1), the final cyclization step involves aminolysis. By substituting standard aqueous ammonia with a solution of deuterated ammonia in deuterated water (ND₃ in D₂O), deuterium can be incorporated into the piperazine ring during its formation. This method has been reported to achieve high levels of deuterium incorporation.
Another strategy involves the use of deuterated alkyl halides . For instance, the synthesis could potentially start from a deuterated diethanolamine, which would then be converted to a deuterated bis(2-chloroethyl)amine (B1207034) intermediate. Subsequent Boc protection and cyclization would yield this compound. The synthesis of the deuterated diethanolamine itself would be a critical preceding step.
The following table outlines the use of deuterated precursors:
| Deuterated Precursor | Synthetic Step of Incorporation | Advantage |
| Deuterated Ammonia (ND₃) | Aminolysis cyclization | High isotopic enrichment during ring formation |
| Deuterated Diethanolamine | Initial starting material | Precise placement of deuterium atoms from the outset |
General Synthetic Routes to N-Boc-Piperazine Derivatives (Applicable to Deuterated Analogues)
The fundamental synthetic pathways to N-Boc-piperazine can be adapted for the preparation of its deuterated counterpart, this compound, by integrating the deuterium incorporation strategies described above.
Conventional Multistep Synthesis from Non-Labeled Piperazine Precursors
The most traditional method for preparing N-Boc-piperazine involves the direct and selective protection of one of the nitrogen atoms of piperazine. Anhydrous piperazine is typically reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nbinno.comchemicalbook.com A significant challenge with this method is the potential for di-substitution, leading to the formation of 1,4-di-Boc-piperazine as a major byproduct. nbinno.com To circumvent this, a large excess of piperazine is often used, which complicates purification and increases cost. nih.gov
Alternative approaches to improve selectivity include reacting piperazine with an acid, such as acetic acid, to form the mono-salt before the addition of Boc₂O. chemicalbook.comgoogle.com This protonation of one nitrogen atom deactivates it towards acylation, thereby favoring the formation of the mono-protected product.
Innovative and Streamlined Synthetic Pathways
To overcome the limitations of conventional methods, more efficient and cost-effective synthetic routes have been developed. These often involve building the piperazine ring from acyclic precursors, which can be particularly advantageous for introducing isotopic labels.
A notable innovative approach utilizes diethanolamine as the starting material to construct the N-Boc-piperazine ring system. nbinno.comchemicalbook.comgoogle.comgoogle.com A patented method outlines a three-step process that is amenable to the incorporation of deuterium. google.com
The general, non-deuterated synthetic scheme proceeds as follows:
Chlorination: Diethanolamine is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce bis(2-chloroethyl)amine. google.com
Boc Protection: The resulting bis(2-chloroethyl)amine is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl bis(2-chloroethyl)carbamate. google.com
Aminolysis Cyclization: The final step is an intramolecular cyclization reaction with ammonia to form the piperazine ring, yielding N-Boc-piperazine. google.com
To synthesize this compound using this route, deuterated ammonia (ND₃) can be employed in the final aminolysis cyclization step, as mentioned in section 2.1.2. This ensures the incorporation of deuterium into the newly formed ring. A recent advancement also describes a similar process starting from diethylamine (B46881). nbinno.comchemicalbook.com
The key steps in the synthesis from diethanolamine are summarized in the table below, with considerations for deuteration:
| Step | Reaction | Reagents | Deuteration Strategy |
| 1 | Chlorination | Diethanolamine, Thionyl Chloride | Use of deuterated diethanolamine as starting material. |
| 2 | Boc Protection | bis(2-chloroethyl)amine, Boc₂O | - |
| 3 | Aminolysis Cyclization | tert-butyl bis(2-chloroethyl)carbamate, Ammonia | Use of deuterated ammonia (ND₃) to form the deuterated ring. |
This method starting from diethanolamine or diethylamine offers several advantages, including the use of readily available and less expensive starting materials, milder reaction conditions, and high yields and purity, making it suitable for industrial-scale production of both N-Boc-piperazine and its deuterated analogs. nbinno.comchemicalbook.comgoogle.com
Application of Advanced Reaction Conditions (e.g., Microwave-Assisted Synthesis)
The synthesis of N-Boc-piperazine and its derivatives has benefited from the application of advanced reaction conditions, most notably microwave-assisted synthesis, to accelerate reaction times and improve yields. While conventional heating methods are effective, microwave irradiation offers a rapid and efficient alternative for key synthetic steps. nih.gov
Microwave-assisted organic synthesis (MAOS) has been successfully employed for the synthesis of various piperazine-based structures. For instance, researchers have developed catalyst systems for synthesizing N-aryl-N'-Boc piperazines under microwave conditions (300 Watt), achieving good yields of 80-92% in significantly shorter reaction times. researchgate.net This approach often involves a palladium catalyst and a suitable ligand in a solvent like DMF. researchgate.net Similarly, microwave irradiation has been used for the efficient synthesis of 3,5-disubstituted 1,2,4-triazole (B32235) piperazine derivatives without the need for a base or solvent. scipublications.com Another application is the one-pot N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters in water, which affords diketopiperazines in excellent yields under microwave conditions, highlighting a rapid, safe, and environmentally friendly protocol. nih.gov These examples demonstrate the potential of applying microwave technology to the synthesis of this compound, potentially accelerating the Boc-protection or subsequent functionalization steps.
Optimization of Reaction Parameters for Yield and Purity
Achieving high yield and purity in the synthesis of this compound is contingent upon the careful optimization of various reaction parameters. The synthesis typically involves the protection of one nitrogen atom of the piperazine ring with a tert-butoxycarbonyl (Boc) group. chemicalbook.com
A highly efficient, industrial-scale method starts from diethanolamine, which undergoes chlorination, Boc protection, and finally, aminolysis cyclization. google.com Optimization of this process involves controlling key parameters at each stage. For the cyclization step, slowly adding ammonia water at a controlled temperature of 60°C for 2.5 hours, followed by extraction with ethyl acetate (B1210297), results in N-Boc piperazine with a yield of 94.3% and a purity of 99.42%. google.com Other parameters optimized in various synthetic routes include the molar ratios of reactants, reaction time, and purification methods. google.com For instance, in the Boc-protection step, reacting piperazine with di-tert-butyl dicarbonate in an aqueous solvent at a pH > 10 for 12-16 hours ensures complete and selective protection. The use of in-situ IR spectroscopy has also been a valuable tool for optimizing reaction times, particularly in complex procedures like lithiation, by allowing real-time monitoring of the reaction progress. acs.orgnih.gov
Table 1: Optimized Parameters for N-Boc Piperazine Synthesis
| Parameter | Optimized Condition | Reported Outcome | Reference |
|---|---|---|---|
| Starting Material | Diethanolamine | Easily available raw material suitable for industrial scale. | google.com |
| Cyclization Temperature | 60°C | Controlled reaction leading to high yield. | google.com |
| Cyclization Time | 2.5 hours | Yield: 94.3%, Purity: 99.42% | google.com |
| Purification | Extraction with ethyl acetate | google.com | |
| Boc Protection pH | > 10 | Ensures selective protection of one nitrogen atom. | |
| Boc Protection Time | 12-16 hours | Ensures complete reaction. | |
| Reaction Monitoring | In-situ IR Spectroscopy | Allows for precise optimization of lithiation times. | acs.orgnih.gov |
Stereoselective Synthesis of Enantiopure N-Boc-Piperazine Derivatives
The synthesis of enantiomerically pure C-substituted piperazines is of great importance, as these structures are common in pharmaceuticals. thieme-connect.comacs.org Direct functionalization of the piperazine ring, particularly at the carbon atoms adjacent to the nitrogen (α-position), presents a significant challenge. thieme-connect.combeilstein-journals.org Several stereoselective strategies have been developed to overcome this, including asymmetric lithiation, the use of chiral auxiliaries and ligands, and resolution techniques.
Asymmetric Lithiation-Trapping Strategies
Asymmetric lithiation followed by electrophilic trapping is a powerful method for the direct, enantioselective functionalization of N-Boc heterocycles. whiterose.ac.uk This strategy has been successfully extended to N-Boc-piperazines, although it is more complex than for simpler heterocycles like pyrrolidine (B122466) or piperidine. thieme-connect.combeilstein-journals.org
The process typically involves the deprotonation of an α-carbon using a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a chiral ligand at low temperatures (e.g., -78°C). mdpi.com The resulting lithiated intermediate is then quenched with an electrophile to introduce a new substituent. acs.orgwhiterose.ac.uk Detailed mechanistic studies, sometimes employing in-situ IR spectroscopy, have been crucial for understanding side reactions and optimizing conditions, such as lithiation time, to improve yields and enantioselectivity. acs.orgnih.gov Researchers have found that the choice of electrophile and the substituent on the distal nitrogen atom can unexpectedly play a major role in determining the yield and enantiomeric ratio. acs.orgnih.gov Protocols have even been developed that allow the lithiation to proceed successfully at higher temperatures, such as -50°C, which can be more practical for large-scale synthesis. mdpi.com
Chiral Auxiliary and Ligand-Mediated Approaches
The stereoselectivity in asymmetric lithiation is typically controlled by one of two main approaches: using a chiral auxiliary or a chiral ligand.
Chiral Auxiliary Approach: A chiral auxiliary is a stereogenic group temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. In the context of N-Boc-piperazine synthesis, a bulky chiral group, such as an α-methylbenzyl group, can be attached to the distal nitrogen atom. beilstein-journals.orgthieme-connect.com This auxiliary creates a chiral environment that directs the deprotonation and subsequent electrophilic attack to one face of the molecule, leading to a product with high diastereoselectivity. thieme-connect.comthieme-connect.com The auxiliary can then be removed in a later step, often via catalytic hydrogenation, to yield the enantiopure product. beilstein-journals.org
Chiral Ligand-Mediated Approach: This is the more common strategy, where a chiral ligand, typically a diamine, coordinates to the organolithium base (e.g., s-BuLi). whiterose.ac.uk This chiral complex then selectively removes a proton from one of the two enantiotopic positions on the N-Boc-piperazine ring. The most historically significant ligand for this purpose is (-)-sparteine (B7772259), a naturally occurring alkaloid. whiterose.ac.uk However, due to its limited availability as only one enantiomer, significant research has gone into developing synthetic alternatives, often called "(+)-sparteine surrogates." acs.orgnih.gov The combination of s-BuLi with (-)-sparteine or its surrogate can produce α-functionalized N-Boc-piperazines with good yields and high enantioselectivity. mdpi.com In some cases, a "diamine switch" strategy, where the chiral ligand is changed after the lithiation step, can be used to improve enantioselectivity with certain electrophiles. nih.gov
Table 2: Examples of Chiral Ligands/Auxiliaries in Piperazine Synthesis
| Approach | Chiral Agent | Base/Reagent | Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Chiral Ligand | (-)-Sparteine | s-BuLi | Enantioselective α-lithiation; er up to 89:11. | beilstein-journals.org |
| Chiral Ligand | (+)-Sparteine Surrogate | s-BuLi | Provides access to the opposite enantiomer; dr up to 95:5. | thieme-connect.com |
| Chiral Auxiliary | (R)-(-)-Phenylglycinol | DCC, then reduction | Used to synthesize (R)-(+)-2-methylpiperazine. | rsc.org |
| Chiral Auxiliary | α-Methylbenzyl group | s-BuLi/(-)-sparteine | Suppresses ring-fragmentation and directs functionalization. | thieme-connect.com |
Resolution Techniques for Enantiomeric Purity
Resolution is a set of techniques used to separate a racemic mixture into its constituent enantiomers. For N-Boc-piperazine derivatives, both classical and kinetic resolution methods are employed to achieve high enantiomeric purity.
Classical resolution involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography. This approach has been used in the synthesis of chiral ligands themselves, such as sparteine (B1682161) surrogates. whiterose.ac.uk
Kinetic resolution occurs when the two enantiomers of a racemic starting material react at different rates with a chiral reagent or catalyst. whiterose.ac.uk This results in one enantiomer being converted to the product more quickly, leaving the unreacted starting material enriched in the slower-reacting enantiomer. In the context of lithiation chemistry, treating a racemic N-Boc-piperazine derivative with a substoichiometric amount of a chiral base (e.g., n-BuLi/(+)-sparteine) can lead to the preferential deprotonation and trapping of one enantiomer. whiterose.ac.ukacs.org This method has been used to obtain both the functionalized product and the recovered starting material with very high enantioselectivity (e.g., er > 98:2). acs.orgacs.org
Chemical Reactivity and Derivatization of N Boc Piperazine D4
N-Alkylation and N-Acylation Reactions on the Piperazine (B1678402) Core
The unprotected secondary amine nitrogen atom in N-Boc-piperazine-d4 is a potent nucleophile, readily undergoing alkylation and acylation reactions. These transformations are fundamental for introducing various substituents onto the piperazine ring, thereby diversifying its chemical structure and properties.
N-Alkylation typically involves the reaction of the secondary amine with alkyl halides, tosylates, or epoxides in the presence of a base. For instance, reactions with alkyl halides in polar aprotic solvents like DMF, often with potassium carbonate as a base, are common. Aza-Michael additions, where the amine adds to electron-deficient alkenes such as acrylates or acrylonitriles, represent another important route for N-alkylation, introducing a functionalized alkyl chain onto the piperazine nitrogen derpharmachemica.com. Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction (e.g., with sodium triacetoxyborohydride), is also a widely employed method for N-alkylation mdpi.com.
N-Acylation involves the reaction of the amine with acyl halides, acid anhydrides, or activated esters to form amide linkages. These reactions are typically facile and can be carried out under mild conditions, often in the presence of a base to scavenge the acid byproduct. The use of coupling reagents like PyBOP (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is also reported for amide bond formation with N-Boc-piperazine mdpi.com.
Table 3.1: Representative N-Alkylation and N-Acylation Reactions of N-Boc-piperazine
| Reaction Type | Reactant(s) | Conditions | Product Type | Citation(s) |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | DMF, Heat (e.g., 90°C) | N-Alkyl-N'-Boc-piperazine | google.com |
| Aza-Michael Add. | Electron-deficient alkene (e.g., Acrylate) | Acid or Base catalysis | N-(2-Cyanoethyl)-N'-Boc-piperazine | derpharmachemica.com |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Solvent (e.g., DCE), Acid catalyst (e.g., AcOH) | N-Alkyl-N'-Boc-piperazine | mdpi.com, nih.gov |
| N-Acylation | Acyl halide or anhydride | Base (e.g., Et₃N), Solvent (e.g., DCM, THF) | N-Acyl-N'-Boc-piperazine | mdpi.com |
| Amidation | Carboxylic acid, Coupling agent (e.g., PyBOP) | Solvent (e.g., DMF), Base (e.g., DIPEA) | N-Amido-N'-Boc-piperazine | mdpi.com |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-N bond formation, and this compound is a key substrate in several of these transformations, particularly for the synthesis of N-arylpiperazines.
The Buchwald–Hartwig amination is a cornerstone reaction for forming aryl-nitrogen bonds, where the secondary amine of this compound couples with aryl or heteroaryl halides (or pseudohalides like triflates) in the presence of a palladium catalyst, a suitable ligand, and a base mdpi.comnih.govchemicalbook.comrsc.orgmdpi.comacs.orgresearchgate.net. This reaction is highly effective for constructing N-arylpiperazine motifs, which are prevalent in many pharmaceutical agents. Optimized conditions often involve specific palladium precatalysts and bulky phosphine (B1218219) ligands to achieve high yields and selectivity, even with challenging substrates rsc.orgacs.org. The reaction can be performed under various conditions, including those that are air and moisture tolerant rsc.org.
Beyond Buchwald–Hartwig amination, this compound can participate in other transition metal-catalyzed reactions. For example, copper-catalyzed Ullmann-Goldberg reactions can also be employed for N-arylation mdpi.com. Palladium catalysis also extends to three-component coupling reactions, such as the alkenylamination of 1,3-dienes with amines, where N-Boc-piperazine can act as the amine component to form complex substituted piperazines snnu.edu.cnnih.gov. Furthermore, palladium-catalyzed cross-coupling reactions with aryl iodides using copper bromide and BINOL as a catalyst system have also been reported chemicalbook.com.
Table 3.2: Palladium-Catalyzed Cross-Coupling Reactions Involving N-Boc-piperazine
| Reaction Type | Coupling Partner(s) | Catalyst/Ligand System | Product Type | Citation(s) |
| Buchwald–Hartwig Amination | Aryl/Heteroaryl Halides | Pd catalyst, Phosphine ligand, Base | N-Aryl/Heteroaryl-N'-Boc-piperazine | mdpi.comnih.govchemicalbook.comrsc.orgmdpi.comacs.orgresearchgate.net |
| Copper-Catalyzed Ullmann–Goldberg | Aryl Halides | Cu catalyst, Ligand, Base | N-Aryl-N'-Boc-piperazine | mdpi.com |
| Alkenylamination (3-Comp.) | 1,3-Dienes, Alkyl/Aryl Amines | Pd catalyst, Ligand (e.g., Xantphos, Phosphoramidite) | Alkenyl-substituted piperazines | snnu.edu.cnnih.gov |
| Cross-Coupling | Aryl iodides | CuBr / BINOL, K₃PO₄ | N-Aryl-N'-Boc-piperazine | chemicalbook.com |
Multi-Component Reactions (MCRs) for Piperazine Scaffold Diversification
Multi-component reactions (MCRs) offer highly efficient pathways to construct complex molecules in a single synthetic operation by combining three or more reactants. This compound can be incorporated into various MCRs, expanding the diversity of accessible piperazine scaffolds. The Petasis reaction, for instance, which involves a boronic acid, an amine, and an aldehyde or ketone, can utilize N-Boc-piperazine as the amine component, often yielding products with high efficiency under optimized conditions, including microwave or sonication assistance connectjournals.com. Other MCRs involving isocyanides or ketyl-type radicals also demonstrate the utility of piperazine derivatives mdpi.comnih.gov.
Table 3.3: Multi-Component Reactions (MCRs) Involving N-Boc-piperazine
| MCR Type | Reactants | Conditions | Product Type | Citation(s) |
| Petasis Reaction | Substituted boronic acid, N-Boc-piperazine, Glyoxylic acid | Microwave, Sonication, or Reflux | Piperazine-containing heterocycles | connectjournals.com |
| Isocyanide-Based | Various components including N-Boc-piperazine | Specific MCR conditions | Diversified piperazine scaffolds | mdpi.com |
| Ketyl-type Radical | Ketyl radical, N-Boc-piperazine, other components | Catalytic conditions | Complex piperazine derivatives | nih.gov |
Formation of Mannich Bases and Other Specialized Derivatives
The Mannich reaction is a classic method for forming β-amino carbonyl compounds, and this compound can participate as the amine component. This reaction typically involves an amine, formaldehyde (B43269), and a compound with an acidic α-hydrogen (like a ketone or aldehyde). The Mannich reaction of N-Boc-piperazine with formaldehyde and catechol, for example, yields substituted catechol derivatives, which can then undergo further transformations nih.govrsc.org. Other specialized derivatives can be formed through reactions targeting the piperazine ring or by modifying the Boc group itself, though the latter is typically reserved for the deprotection step.
Table 3.4: Formation of Mannich Bases and Related Derivatives
| Reaction Type | Reactants | Conditions | Product Type | Citation(s) |
| Mannich | Catechol, Formaldehyde, N-Boc-piperazine | Solvent (e.g., Ethanol), Reflux or controlled temperature | 3-((4-Boc-piperazin-1-yl)methyl)catechol | nih.govrsc.org |
| Mannich | Amine, Formaldehyde, Ketone | Various conditions | β-Amino carbonyl compounds (Mannich bases) | jgtps.com |
Strategies for Removal of the Boc Protecting Group Post-Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. After the desired functionalization of the piperazine core has been achieved, the Boc group can be selectively cleaved to reveal the free secondary amine.
Commonly employed methods for Boc deprotection include treatment with strong acids such as trifluoroacetic acid (TFA) in an organic solvent (e.g., dichloromethane) or hydrochloric acid (HCl) in a solvent like methanol (B129727) or dioxane mdpi.comnih.govnih.govmdpi.comacs.orgnih.govgoogleapis.com. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to yield the free amine, tert-butyl cation (which decomposes to isobutylene (B52900) and CO₂), or their respective salts. The choice of acid and solvent can be optimized based on the substrate's sensitivity and solubility. For example, TFA is often preferred for its mildness and volatility, while HCl in organic solvents yields the amine hydrochloride salt directly.
Table 3.5: Common Strategies for Boc Deprotection
| Deprotection Reagent(s) | Solvent(s) | Product Form | Citation(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Chloroform | Amine salt or free base | nih.govnih.gov |
| Hydrochloric Acid (HCl) | Methanol (MeOH), Dioxane, Diethyl ether (Et₂O) | Amine hydrochloride salt | mdpi.comnih.govmdpi.comacs.orggoogleapis.com |
| Phosphoric Acid (H₃PO₄) | Not specified, likely organic solvent | Amine salt | mdpi.com |
Following deprotection, the liberated secondary amine can be further functionalized, or the resulting compound can be utilized in its free amine form. The deuterium (B1214612) labeling ("d4") is generally retained through these synthetic steps, making the deprotected compound suitable for its intended analytical or mechanistic applications.
Compound List:
this compound
N-Boc-piperazine
Piperazine
Piperazine-d8 dihydrochloride (B599025)
Aryl halides
Heteroaryl halides
Aryl iodides
1,3-Dienes
Alkyl halides
Epoxides
Acyl halides
Acid anhydrides
Aldehydes
Ketones
Boronic acids
Glyoxylic acid
Formaldehyde
Catechol
Trifluoroacetic acid (TFA)
Hydrochloric acid (HCl)
Phosphorus oxychloride
N,N-dimethylaniline
Aniline
PyBOP
DCM
DMF
THF
Dioxane
MeOH
Et₂O
NaH
K₂CO₃
NaOH
KOH
LiAlH₄
NaBH(OAc)₃
DIPEA
BINOL
CuBr
Pd catalyst
Phosphine ligands
Xantphos
Phosphoramidite ligands
NBD-Cl
Dansyl chloride (DNS-Cl)
Benzaldehyde
Ethyl acetate (B1210297)
Acetonitrile (ACN)
Dichloromethane (DCM)
Toluene
N-methylpyrrolidone (NMP)
Diisopropylethylamine (DIPEA)
Triethylamine
Triacetoxy sodium borohydride (B1222165)
Lithium bis(trimethylsilyl)amide (LiHMDS)
Applications of N Boc Piperazine D4 in Isotopic Research and Mechanistic Studies
Probing Metabolic Pathways in Pre-Clinical Models (excluding human data)
In Vitro Biotransformation Studies
In vitro biotransformation studies are crucial for understanding how chemical compounds are metabolized by biological systems, typically using isolated enzymes, cell cultures, or tissue homogenates like liver microsomes. N-Boc-piperazine-d4 serves as a valuable tool in these studies, often employed as an internal standard for quantitative analysis via mass spectrometry. By comparing the signal intensity of the deuterated standard to that of the non-deuterated compound or its metabolites, researchers can accurately quantify metabolic pathways, enzyme kinetics, and the formation of various metabolites.
These studies help in identifying potential metabolic liabilities of drug candidates or understanding the enzymatic processing of specific chemical structures. For instance, when investigating the metabolism of a compound containing a piperazine (B1678402) moiety, this compound can be used to monitor the stability of the piperazine ring itself or to quantify the formation of specific deuterated metabolites that arise from the biotransformation of the parent compound.
Illustrative Data Table: In Vitro Biotransformation of a Hypothetical Piperazine-Containing Compound
The following table illustrates the type of data generated in an in vitro biotransformation study using this compound as an internal standard for quantifying a hypothetical metabolite (Metabolite X) derived from a parent compound (Parent Drug).
| Sample ID | Incubation Time (hours) | Parent Drug (µM) | Metabolite X (µM) | This compound (Internal Standard) (µM) | Calculated Metabolite X/Standard Ratio |
| S1 | 0 | 10.0 | 0.0 | 5.0 | N/A |
| S2 | 1 | 7.5 | 1.2 | 4.9 | 0.245 |
| S3 | 2 | 5.8 | 2.0 | 4.8 | 0.417 |
| S4 | 4 | 3.2 | 3.5 | 4.7 | 0.745 |
| S5 | 6 | 1.5 | 4.8 | 4.6 | 1.043 |
Note: This table presents hypothetical data to illustrate the application of this compound as an internal standard in quantifying metabolites.
Tracing Deuterium (B1214612) Incorporation and Fate
The precise placement of deuterium atoms in this compound allows for its use in tracing studies, where the movement and incorporation of deuterium within a chemical or biological system are monitored. This is particularly relevant in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME) properties, or in chemical synthesis to track the origin and fate of specific atoms during a reaction.
Mass spectrometry (MS) is the primary analytical technique for these studies. By detecting the mass shift corresponding to the deuterium atoms, researchers can distinguish the labeled compound from unlabeled species. This enables the quantitative tracking of this compound through various biological compartments or reaction intermediates. For example, in studies investigating the stability of the Boc protecting group or the piperazine ring under specific conditions, the presence and distribution of the deuterated compound or its fragments can provide direct evidence of reaction pathways and stability.
Illustrative Data Table: Deuterium Distribution in a Hypothetical In Vivo Study
This table demonstrates how this compound might be used to trace deuterium incorporation and fate in different biological samples following administration.
| Biological Sample | Time Post-Administration (hours) | Detected Compound (e.g., this compound) (ng/mL) | Deuterium Enrichment (%) | Identified Metabolites (Deuterated) |
| Plasma | 0.5 | 150 | 98.5 | Parent compound |
| Plasma | 2 | 120 | 97.8 | Parent compound, Hydroxylated-d4 |
| Liver Tissue | 2 | 85 | 97.0 | Parent compound |
| Urine | 4 | 30 | 98.2 | Parent compound, Glucuronide-d4 |
| Feces | 24 | 10 | 95.5 | Unchanged compound |
Note: This table presents hypothetical data to illustrate the concept of tracing deuterium incorporation and fate using this compound.
Assessment of Deuterium Isotope Effects in Chemical Transformations
Deuterium isotope effects (KIEs) are a fundamental tool in mechanistic organic chemistry, providing insights into the rate-determining steps of chemical reactions. A KIE is observed when the rate of a reaction involving a deuterated substrate differs significantly from that of its non-deuterated counterpart. Specifically, the cleavage of a C-D bond is typically slower than the cleavage of a C-H bond due to differences in zero-point energy, a phenomenon that can be exploited to probe reaction mechanisms.
This compound can be used in comparative studies to assess the KIEs associated with reactions involving the piperazine ring or the Boc protecting group. For instance, if a reaction involves the cleavage of a C-H bond at a position where deuterium has been substituted in this compound, a measurable kinetic isotope effect would indicate that this bond cleavage is part of the rate-determining step. This allows chemists to differentiate between proposed reaction mechanisms. The magnitude of the KIE (e.g., kH/kD) can provide quantitative information about the degree of bond breaking or formation in the transition state.
Illustrative Data Table: Kinetic Isotope Effect (KIE) Measurement for a Hypothetical Reaction
This table shows representative data for measuring a primary kinetic isotope effect for a hypothetical reaction involving the deprotection of the Boc group or a C-H bond cleavage on the piperazine ring, comparing the reaction rates of N-Boc-piperazine and this compound.
| Reaction Condition | Substrate | Reaction Rate Constant (k) (s⁻¹) | kH/kD Ratio (KIE) | Mechanistic Implication |
| Standard | N-Boc-piperazine | 1.5 x 10⁻³ | N/A | Baseline rate for non-deuterated substrate |
| Standard | This compound | 0.5 x 10⁻³ | 3.0 | C-D bond cleavage is rate-limiting or significantly involved. |
| Alternative | N-Boc-piperazine | 2.2 x 10⁻³ | N/A | Rate difference under alternative conditions |
| Alternative | This compound | 2.0 x 10⁻³ | 1.1 | C-D bond cleavage is not rate-limiting or minimally involved. |
Note: This table presents hypothetical data to illustrate the assessment of Deuterium Isotope Effects using this compound.
Compound List:
this compound
N-Boc-piperazine
1-(tert-Butoxycarbonyl)piperazine-d4
1-Piperazinecarboxylic Acid 1,1-Dimethylethyl Ester-d4
tert-Butyl 1-Piperazinecarboxylate-d4
1-[(1,1-Dimethylethoxy)carbonyl]piperazine-d4
1-Piperazinecarboxylic Acid tert-Butyl Ester-d4
1-Piperazine-3,3,5,5-d4-carboxylic Acid 1,1-Dimethylethyl Ester
N Boc Piperazine D4 As a Versatile Building Block in Chemical Synthesis Research
Construction of Complex Heterocyclic Systems and Molecular Scaffolds
The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals. beilstein-journals.org N-Boc-piperazine-d4 offers a direct route to introduce a deuterium-labeled piperazine moiety into these complex structures. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization at the other, while the deuterated core acts as a stable isotopic tracer in subsequent applications.
Researchers utilize this compound in various synthetic transformations analogous to its non-deuterated counterpart. Key methods include:
Nucleophilic Aromatic Substitution (SNAr): The free amine of this compound can react with electron-deficient (hetero)arenes to form N-arylpiperazine structures. This method was employed in the synthesis of Avapritinib, where N-Boc-piperazine was coupled with ethyl 2-chloropyrimidine-5-carboxylate. nih.gov
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds, linking the piperazine-d4 core to various aryl or heteroaryl halides. nih.gov
Reductive Amination: The secondary amine of this compound can be reacted with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield N-alkylated products. nih.gov
α-Lithiation and Trapping: Directed deprotonation of the α-carbon atoms to the Boc-protected nitrogen, using strong bases like sec-butyllithium (B1581126) (s-BuLi), generates a nucleophilic species that can be trapped with various electrophiles. beilstein-journals.orgwhiterose.ac.ukresearchgate.net This allows for the introduction of substituents directly onto the piperazine-d4 ring, creating more complex and functionally diverse scaffolds. beilstein-journals.orgwhiterose.ac.uk
The use of this compound in these reactions allows for the precise installation of a mass-shifted, yet chemically equivalent, building block, which is invaluable for quantitative analysis and metabolic fate studies of the final complex molecules.
Table 1: Synthetic Methodologies for Incorporating this compound
| Reaction Type | Description | Key Reagents | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Coupling of the piperazine-d4 amine with electron-deficient aromatic rings. | Aryl halides (e.g., 2-chloropyrimidines) | nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form N-aryl bonds. | Aryl halides, Palladium catalyst, Ligand | nih.gov |
| Reductive Amination | Formation of N-alkyl bonds by reacting with carbonyl compounds. | Aldehydes/Ketones, Sodium triacetoxyborohydride | nih.gov |
| α-Lithiation/Trapping | Functionalization of the piperazine-d4 ring at the α-carbon position. | s-BuLi, Electrophiles (e.g., TMSCl, Ph₂CO) | beilstein-journals.orgwhiterose.ac.ukresearchgate.net |
Design and Synthesis of Compounds for Receptor Interaction Studies (pre-clinical, non-human, in vitro)
In preclinical drug discovery, understanding how a molecule interacts with its biological target is paramount. This compound is a key starting material for synthesizing deuterated ligands, which are instrumental in these in vitro investigations.
The piperazine scaffold is a common feature in ligands designed to interact with various receptors, including dopamine (B1211576) and sigma receptors. nih.govnih.gov By using this compound, medicinal chemists can synthesize deuterated versions of these ligands. The primary purpose of this isotopic labeling is not to alter the binding affinity but to create tools for analytical studies. For example, a deuterated ligand can be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify the concentration of the non-labeled parent drug in competitive binding assays or cellular uptake experiments. nih.gov This precision is critical for establishing reliable data in early-stage, non-human research.
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The incorporation of deuterium (B1214612) via this compound can be a subtle but powerful tool in SAR. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of that bond.
By synthesizing a deuterated analog of a lead compound, researchers can probe its metabolic stability. If the deuterated version shows a significantly longer half-life in in vitro metabolic assays (e.g., using liver microsomes), it suggests that the piperazine ring is a site of metabolic breakdown. This information is a crucial part of the SAR puzzle, guiding chemists to modify that part of the molecule to improve its drug-like properties. nih.govmdpi.com
Chemical probes are small molecules used to study the function of proteins and other biomolecules. rjpbr.com this compound is used to synthesize isotopically labeled versions of these probes. A key application is in quantitative mass spectrometry-based proteomics to measure target engagement. In this context, the deuterated probe can serve as a heavy-labeled internal standard. By adding a known amount of the deuterated standard to a biological sample (e.g., cell lysate) that has been treated with the non-labeled ("light") probe, the ratio of light to heavy signals in the mass spectrometer allows for precise quantification of the amount of probe bound to its target protein. This provides direct evidence of target engagement within a complex biological system. chemicalprobes.org
Role in the Synthesis of Functional Organic Materials
Beyond pharmacology, this compound is a valuable precursor for creating advanced organic materials with specific photophysical properties.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive molecules become highly luminescent upon aggregation. rsc.orgnih.govmdpi.com This property is the opposite of the more common aggregation-caused quenching (ACQ) and has led to the development of novel sensors, imaging agents, and optoelectronic devices. nih.gov
Recent research has identified the piperazine unit as a promising building block for AIE materials. rsc.org Its electron-donating nature and specific chair conformation can be harnessed to suppress non-radiative decay pathways when the molecules aggregate, leading to a strong AIE effect. rsc.org By using this compound in the synthesis of these materials, researchers can create deuterated AIE luminogens (AIEgens). This allows for fundamental studies into the effect of isotopic substitution on the photophysical properties of the material, such as vibrational relaxation pathways and emission quantum yields. Furthermore, these labeled materials can be used in analytical applications where a distinct mass signature is beneficial.
Table 2: Applications of this compound in Research
| Application Area | Specific Use | Purpose of Deuterium Label | Reference |
|---|---|---|---|
| Receptor Interaction Studies | Synthesis of deuterated ligands | Internal standard for quantitative LC-MS binding assays | nih.gov |
| SAR Studies | Creation of metabolically stabilized analogs | Probing metabolic stability via kinetic isotope effect | nih.govmdpi.com |
| Chemical Probes | Synthesis of heavy-labeled probes | Internal standard for mass spec-based target engagement | rjpbr.com |
| Functional Materials | Synthesis of deuterated AIEgens | Studying isotope effects on photophysical properties | rsc.org |
Potential in Other Advanced Material Science Research
This compound, a deuterium-labeled version of N-Boc-piperazine, offers significant potential as a specialized building block in advanced material science. The substitution of hydrogen atoms with deuterium on the piperazine ring can impart unique properties to polymers and other materials, opening new avenues for research and development. dataintelo.comresolvemass.ca The primary advantages stem from the "kinetic isotope effect," where the heavier deuterium atom forms a more stable and stronger bond with carbon compared to hydrogen. This fundamental difference can lead to materials with enhanced durability, modified electronic properties, and unique spectroscopic signatures. resolvemass.carsc.org
The incorporation of this compound into material synthesis allows researchers to precisely modify molecular interactions and material properties. dataintelo.com Deuteration can influence hydrogen bonding, alter vibrational modes, and tune optical, electrical, and magnetic characteristics. rsc.org These modifications are valuable in the development of high-performance materials for various technological applications.
Enhanced Thermal and Oxidative Stability in Polymers
One of the most promising applications for this compound is in the creation of polymers with superior stability. The piperazine ring is a common structural unit in high-performance polymers such as polyimides and polyamides, which are valued for their thermal resistance and mechanical strength. By synthesizing these polymers using this compound, the resulting materials could exhibit even greater resistance to thermal and oxidative degradation. The stronger carbon-deuterium (C-D) bonds are more difficult to break than carbon-hydrogen (C-H) bonds, which can slow down degradation pathways that are initiated by C-H bond cleavage. This enhanced stability is critical for materials used in demanding aerospace, electronics, and automotive applications.
Isotopic Labeling for Mechanistic Studies
Beyond improving material properties, this compound serves as an invaluable tool for studying the mechanisms of polymer degradation and transport phenomena within materials. dataintelo.com Techniques like neutron scattering can utilize the difference in neutron scattering length between hydrogen and deuterium to probe the structure and dynamics of polymer chains. resolvemass.ca By selectively incorporating deuterated monomers like this compound, researchers can gain detailed insights into polymer morphology, diffusion processes, and the effects of aging and environmental exposure on material performance.
Tailoring Optoelectronic Properties
In the field of organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs), material stability and performance are paramount. Deuteration has been shown to enhance the efficiency and operational lifetime of these devices. rsc.org Incorporating this compound into the synthesis of organic semiconductors or host materials could reduce non-radiative decay processes, leading to improved luminescence and device longevity. rsc.org The piperazine moiety is a known component in various electroactive molecules, and its deuteration could provide a strategy for fine-tuning the electronic and photophysical properties of next-generation organic electronic materials.
Table 1: Comparison of General Properties: Deuterated vs. Non-Deuterated Compounds
| Property | Standard (Hydrogenated) Compound | Deuterated Compound | Scientific Rationale |
| Bond Strength | Standard C-H Bond Energy | Higher C-D Bond Energy | Deuterium is heavier, leading to a lower zero-point energy and a stronger, less reactive bond. |
| Metabolic Stability | Normal Rate of Metabolic Breakdown | Slower Rate of Metabolic Breakdown | Enzymatic cleavage of the C-D bond is slower due to the kinetic isotope effect. |
| Vibrational Frequency | Higher C-H Stretching Frequency | Lower C-D Stretching Frequency | The increased mass of deuterium lowers the vibrational frequency of the bond. rsc.org |
| Neutron Scattering | Different Scattering Cross-Section | Distinct and Higher Scattering Cross-Section | Allows for contrast matching in neutron scattering experiments to study material structure. resolvemass.ca |
| Optical Properties | Standard Luminescence/Decay Rates | Potentially Reduced Non-Radiative Decay | Deuteration can suppress vibrational quenching pathways, enhancing optical performance. rsc.org |
Table 2: Potential Research Applications of this compound in Material Science
| Research Area | Potential Application | Expected Benefit of Deuteration |
| High-Performance Polymers | Synthesis of deuterated polyimides and aramids. | Increased thermal stability and resistance to oxidative degradation for aerospace and automotive components. |
| Organic Electronics | Development of materials for OLEDs and OPVs. | Enhanced device lifetime and efficiency by reducing non-radiative decay pathways. rsc.org |
| Neutron Scattering Studies | Use as a labeled monomer in polymer blends and composites. | Elucidation of polymer chain conformation, dynamics, and interface structures. resolvemass.ca |
| Advanced Coatings | Formulation of protective coatings for harsh environments. | Improved durability and resistance to UV radiation and chemical attack. |
Advanced Analytical Characterization of N Boc Piperazine D4 and Its Derivatives
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental for confirming the identity, structure, and purity of N-Boc-piperazine-d4. These techniques exploit the unique physical properties of the molecule, including its nuclear spin behavior, vibrational modes, and mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR)
NMR spectroscopy is indispensable for determining the precise structure and confirming the extent of deuteration in this compound.
¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms in the molecule. In this compound, the characteristic signals of the Boc group (tert-butyl protons) are expected to remain, typically appearing as a singlet around 1.4-1.5 ppm. The piperazine (B1678402) ring protons, which would normally appear in the 2.5-3.5 ppm range, will be significantly reduced or absent depending on the degree and location of deuteration. For instance, if the piperazine ring is fully deuterated at four positions (d4), the ¹H NMR spectrum would show a distinct lack of signals corresponding to these deuterated protons, confirming deuterium (B1214612) incorporation . The presence of residual ¹H signals can indicate incomplete deuteration or the presence of non-deuterated impurities.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. The Boc group's carbonyl carbon is typically observed around 154-155 ppm, and the tert-butyl carbons appear around 28 ppm . Deuteration at specific carbon atoms will result in the absence of the corresponding ¹³C signals or, more commonly, will lead to a splitting pattern due to ¹³C-¹³C coupling if ¹³C is naturally abundant. The presence of deuterium also affects the ¹³C chemical shifts and coupling constants of adjacent carbons.
²H NMR Spectroscopy: Deuterium NMR is crucial for directly observing the deuterium atoms. The chemical shifts of deuterium signals are typically in the same range as their ¹H counterparts but are often broader. Observing signals in the expected positions for the deuterated piperazine ring confirms the successful incorporation of deuterium at those specific sites. The absence of ¹H signals and the presence of ²H signals in the piperazine ring region are definitive proof of deuteration .
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational modes.
Characteristic Absorptions: The Boc protecting group is characterized by a strong carbonyl (C=O) stretching absorption, typically observed between 1690 and 1740 cm⁻¹ ucla.edulibretexts.org. The tert-butyl group contributes to C-H stretching vibrations in the aliphatic region (2850-3000 cm⁻¹) and bending vibrations ucla.edu. The piperazine ring, being a saturated cyclic diamine, will show C-H stretching bands in the aliphatic region. The presence of N-H bonds in a secondary amine would typically result in a medium absorption band between 3300 and 3500 cm⁻¹ ucla.edulibretexts.org. However, if the deuterium is incorporated on the nitrogen atoms, these N-H stretches would be replaced by N-D stretches, which appear at lower frequencies. If the deuteration is solely on the carbon atoms of the piperazine ring, the N-H stretch would still be present. The C-N stretching vibrations of the piperazine ring are also expected in the fingerprint region of the IR spectrum. Deuteration of C-H bonds to C-D bonds results in characteristic C-D stretching absorptions, typically in the range of 2000-2200 cm⁻¹ ucla.edu, which can be observed if the deuteration is extensive.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is vital for confirming the elemental composition and exact molecular weight of this compound, thereby verifying its identity and the extent of deuteration.
Exact Mass Determination: HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact mass of the molecule. For this compound, the molecular formula would be C₉H₁₄D₄N₂O₂. The exact mass can be calculated based on the isotopic masses of each atom. For example, if the molecular weight of N-Boc-piperazine is approximately 186.25 g/mol , the deuterated analogue (d4) would have a molecular weight around 190.28 g/mol cymitquimica.com. HRMS can distinguish this from non-deuterated or partially deuterated species by providing an exact mass that matches the calculated value for the intended deuterated formula researchgate.net. For instance, a calculated exact mass of 588.5125 for C₂₇H₃₀D₄BrN₇O₃ was reported for a related deuterated compound . The high precision of HRMS allows for the definitive confirmation of the number of deuterium atoms incorporated.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in complex mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD)
HPLC is a powerful tool for separating this compound from impurities, starting materials, or degradation products.
Separation and Purity Assessment: Reversed-phase HPLC, typically using C18 stationary phases with mobile phases consisting of water/acetonitrile or water/methanol (B129727) mixtures, often with additives like trifluoroacetic acid (TFA) or formic acid, is commonly employed acs.orgrsc.orgrsc.orgthieme-connect.com. The Boc group can influence the compound's retention behavior. Detection is usually performed using UV-Vis detectors, as the Boc group and potential aromatic substituents in derivatives absorb UV light. Diode Array Detection (DAD) provides spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. The purity of this compound is typically determined by the relative peak area of the main compound compared to any detected impurities acs.orgresearchgate.net. For deuterated compounds, HPLC can also be coupled with mass spectrometry (LC-MS) for more specific detection and quantification, especially when distinguishing between isotopologues.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is suitable for analyzing compounds that are sufficiently volatile and thermally stable, or for analyzing volatile derivatives of less volatile compounds.
Analysis of Volatile Derivatives: While this compound itself might have limited volatility for standard GC analysis due to its molecular weight and polarity, GC-MS can be applied if the compound is derivatized to increase its volatility or if it is used in conjunction with techniques like headspace GC. GC-MS provides both separation and identification capabilities. The mass spectrometer acts as a highly sensitive detector, fragmenting the eluted compounds and generating characteristic mass spectra. For piperazine derivatives, GC-MS is often used for qualitative analysis and identification by comparing fragmentation patterns and retention times with known standards researchgate.netgrafiati.com. The presence of deuterium atoms will alter the mass spectrum by increasing the mass of the molecular ion and fragment ions containing deuterium.
Future Directions and Emerging Research Avenues for N Boc Piperazine D4
Q & A
Q. What are the optimal synthetic routes for N-Boc-piperazine-d4, and how can reaction conditions be tailored to improve yield?
this compound is typically synthesized via Boc-protection of piperazine-d4 using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine). Key steps include:
- Deuterium incorporation : Use deuterated solvents (e.g., D₂O) and deuterium-labeled precursors to ensure isotopic purity .
- Microwave-assisted synthesis : Accelerates reaction times (e.g., 75–90°C for 4.5 hours) while maintaining >90% yield .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures to remove unreacted intermediates .
Q. How can researchers verify the structural integrity and isotopic purity of this compound?
- NMR spectroscopy : Confirm deuterium placement via absence of proton signals at specific positions (e.g., δ 3.2–3.5 ppm for piperazine protons) .
- LC-MS : Quantify isotopic enrichment using high-resolution mass spectrometry (HRMS) to detect [M+D]⁺ ions .
- Elemental analysis : Validate carbon, hydrogen, and nitrogen ratios to rule out contamination .
Q. What solvent systems are compatible with this compound for downstream reactions?
this compound exhibits good solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in dichloromethane or THF. Avoid protic solvents (e.g., methanol) to prevent premature deprotection of the Boc group .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic stability and pharmacokinetic profile?
- Isotope effect : Deuteration at metabolically vulnerable positions (e.g., α to nitrogen) reduces CYP450-mediated oxidation, extending half-life in vivo .
- Mass spectrometry imaging : Track deuterated metabolites in tissue sections to compare clearance rates with non-deuterated analogs .
Q. What strategies resolve contradictions in reported bioactivity data for N-Boc-piperazine derivatives across studies?
- Experimental design : Control for variables like enantiomeric purity (e.g., chiral HPLC) and solvent residues, which can skew receptor-binding assays .
- Data normalization : Use internal standards (e.g., deuterated internal controls) to correct for batch-to-batch variability in potency measurements .
Q. How can structural modifications to this compound enhance its affinity for neuroreceptors (e.g., dopamine D3)?
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 4-position to improve binding to dopamine D3 receptors. For example, 4-Boc-1-(5-benzothienyl)piperazine showed 10-fold higher selectivity over D2 receptors .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict interactions with receptor active sites and guide synthesis .
Q. What analytical methods differentiate between Boc-deprotection byproducts and intact this compound in complex matrices?
- HPLC-DAD/UV : Monitor absorbance at 254 nm to detect free piperazine-d4 (retention time ~8.2 min vs. 12.5 min for intact Boc-protected form) .
- Tandem MS/MS : Fragment ions at m/z 142 (piperazine-d4) and m/z 228 (Boc group) confirm degradation pathways .
Methodological Considerations
Q. How to optimize reaction scalability for this compound without compromising isotopic purity?
- Flow chemistry : Continuous-flow reactors minimize deuterium loss by reducing exposure to atmospheric moisture .
- Catalytic deuteration : Use Pd/C or Raney nickel in D₂O for efficient H/D exchange in precursor molecules .
Q. What precautions are critical when handling this compound in electrophysiology studies?
- Stability testing : Pre-screen for pH-dependent degradation (e.g., pH 7.4 buffer at 37°C for 24 hours) to ensure compound integrity during prolonged experiments .
- Electrochemical interference : Avoid metal electrodes if piperazine derivatives exhibit redox activity; use glassy carbon or platinum instead .
Q. How do crystallographic studies inform the design of this compound-based enzyme inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
